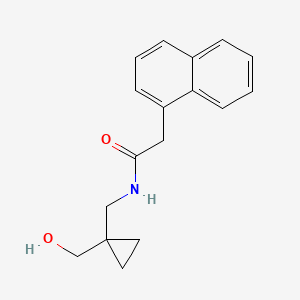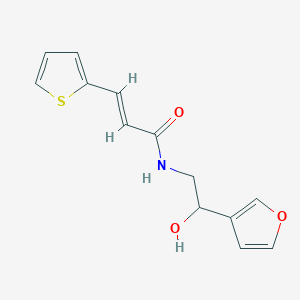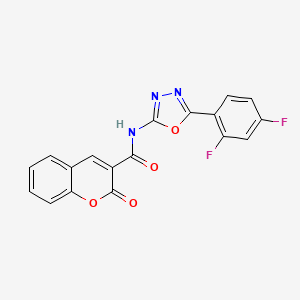
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a 2,4-difluorophenyl group, an oxadiazole ring, and a chromene structure with a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cycloaddition reactions . For instance, the synthesis of thiourea derivatives, which have structures similar to this compound, often involves the reaction of isothiocyanates with amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopic techniques and single-crystal X-ray diffraction . The presence of multiple aromatic rings and heteroatoms suggests that it could have interesting electronic properties.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole ring is known to participate in various chemical reactions, offering routes to diverse chemical structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several derivatives of 1,3,4-oxadiazole and chromene have been synthesized and evaluated for their antimicrobial activities. Compounds with structures similar to N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide exhibit moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains. The synthesis involves various substitutions at the 4-position of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and oxadiazol substitutions, characterized by 1H NMR, 13C NMR, and mass spectral analysis (Jadhav et al., 2017).
Chemical Synthesis and Structural Studies
The synthesis and characterization of compounds featuring the 1,3,4-oxadiazole moiety and chromene structures have been extensively explored. These efforts include the development of efficient synthetic methodologies for 2,5-disubstituted-1,3,4-oxadizoles and the application of these methodologies to synthesize a series of 2H-chromene substituted 1,3,4-oxadiazole derivatives in good to high yields. Such synthetic approaches are vital for creating diverse chemical libraries for further biological and material science studies (Mule et al., 2014).
Anticancer and Sensory Applications
Compounds containing 1,3,4-oxadiazole rings have shown potential in anticancer research and as sensory materials for detecting specific ions. For example, highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s have been synthesized and demonstrated to selectively bind fluoride ions with high affinity, which could have implications for developing new sensory materials for environmental monitoring and health applications (Ding & Day, 2006).
Molecular Electronics and Photophysics
The synthesis and study of π-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives have been conducted to explore their redox, structural, and optoelectronic properties. These investigations are crucial for understanding the electron-withdrawing effects of the oxadiazole units and their impact on the optoelectronic properties of the molecules, potentially leading to applications in molecular electronics and photonic devices (Wang et al., 2006).
Wirkmechanismus
Target of Action
The compound N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been identified to interact with several potential targets. These include mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
This can result in altered cellular processes, such as inhibition of cell proliferation or induction of cell death .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the mTOR pathway, which is involved in cell growth and proliferation, could be inhibited. Similarly, the EGFR pathway, which plays a role in cell survival and proliferation, might also be affected
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its multiple targets. These effects could include inhibition of cell growth and proliferation, induction of cell death, and alteration of cell differentiation . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F2N3O4/c19-10-5-6-11(13(20)8-10)16-22-23-18(27-16)21-15(24)12-7-9-3-1-2-4-14(9)26-17(12)25/h1-8H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYLBAMSWMHUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

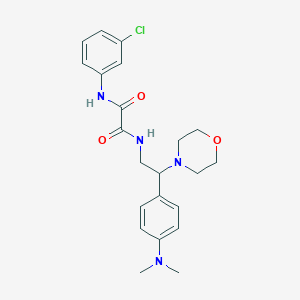
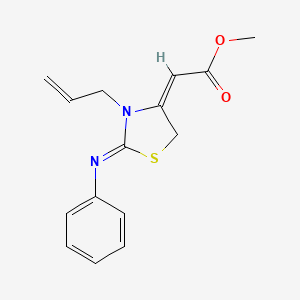
![6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2867913.png)
![2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2867914.png)

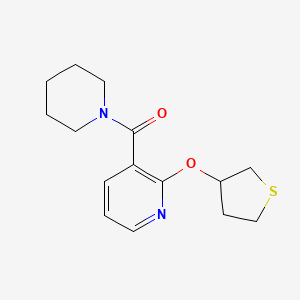

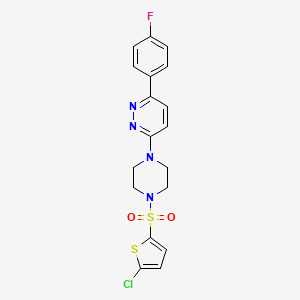
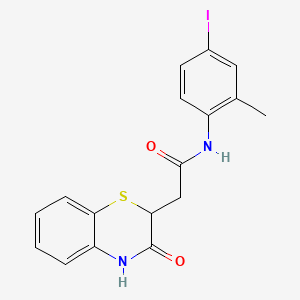
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2867922.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2867925.png)
